Research efforts aim to elucidate the precise mechanisms by which tolclofos-methyl disrupts fungal growth and reproduction. Studies suggest it inhibits mitochondrial ATP production within the fungus, essentially starving it of energy ().
Scientific inquiry explores strategies to maximize the effectiveness of tolclofos-methyl while minimizing its environmental impact. This includes investigations into:
Tolclofos-methyl is an organophosphorus compound primarily used as a fungicide. Its IUPAC name is O-2,6-dichloro-p-tolyl O,O-dimethyl phosphorothioate, and it is identified by the CAS number 57018-04-9. The molecular formula of tolclofos-methyl is C₉H₁₁Cl₂O₃PS, with a molecular weight of 301.12 g/mol. It appears as a white crystalline solid with a faint characteristic odor, melting between 78-80°C and possessing a density of approximately 0.838 g/cm³ .
Tolclofos-methyl functions as a broad-spectrum organophosphorus fungicide that operates through the specific inhibition of phospholipid biosynthesis in fungal cell membranes [1] [2]. The primary mechanism involves the oxidative deterioration of fungal lipids, which disrupts the fundamental structural integrity of the fungal cell membrane [3] [4]. This process differs significantly from other organophosphorus compounds that primarily function as insecticides through cholinesterase inhibition, as tolclofos-methyl exhibits a unique mode of action specifically targeting fungal lipid metabolism [3] [5].
The compound interferes with the biosynthetic pathways responsible for phospholipid production, leading to compromised membrane function and cellular integrity [6] [7]. This inhibition results in the accumulation of intermediate metabolites and the depletion of essential membrane components required for normal cellular function. The disruption of phospholipid biosynthesis ultimately leads to membrane instability, altered permeability, and eventual cell death in susceptible fungal organisms [2] [6].
The cellular targets of tolclofos-methyl extend beyond phospholipid biosynthesis to include the disruption of ergosterol production, which is essential for maintaining fungal cell membrane structure and function [1]. The compound exhibits both contact and curative properties, allowing it to prevent spore germination and inhibit mycelial growth through direct interaction with fungal cellular components [8] [9] [10].
At the biochemical level, tolclofos-methyl causes lipid peroxidation and interferes with membrane-bound enzymes critical for fungal metabolism [8]. The compound demonstrates non-systemic contact action with protective and curative effects, indicating its ability to remain active on treated surfaces while providing ongoing protection against fungal infection [8] [10]. The metabolic specificity of tolclofos-methyl ensures selective toxicity toward fungal organisms while maintaining relatively low toxicity to non-target organisms [5].
Rhizoctonia solani represents the primary target pathogen for tolclofos-methyl applications, with the fungicide demonstrating exceptional efficacy against this soil-borne disease-causing organism [11] [12] [13]. Research has shown that tolclofos-methyl exhibits superior activity against Rhizoctonia solani compared to other fungicides, with effective concentrations ranging from 0.001 to 0.098 milligrams per milliliter [13]. Field trials have consistently demonstrated significant reduction in Rhizoctonia limb rot damage when tolclofos-methyl is applied at rates of 8.4 kilograms active ingredient per hectare [12].
The fungicide has proven particularly effective in controlling various Rhizoctonia-related diseases including damping-off, root rot, stem canker, and black scurf across multiple crop systems [1] [13] [14]. Tolclofos-methyl demonstrates broad-spectrum activity against different anastomosis groups of Rhizoctonia solani, with all tested groups showing sensitivity to the compound [13]. Laboratory studies have confirmed that tolclofos-methyl maintains its efficacy against Rhizoctonia isolates that may exhibit resistance to other fungicide classes [15] [13].
The antifungal spectrum of tolclofos-methyl extends to numerous economically important plant pathogens beyond Rhizoctonia solani. The compound effectively controls Corticium rolfsii, Typhula incarnata, Typhula ishikariensis, and Sclerotium rolfsii, providing comprehensive protection against soil-borne fungal diseases [12] [16] [17]. In controlled studies, tolclofos-methyl has demonstrated activity against Fusarium species, though with moderate efficacy compared to its performance against Rhizoctonia [18] [19].
The fungicide provides protection across diverse agricultural systems including vegetables, cereals, cotton, ornamentals, and turf grass applications [3] [4]. Tolclofos-methyl has shown effectiveness in controlling Pythium species when used in combination with other fungicides, though it does not provide direct activity against Pythium pathogens as a standalone treatment [14] [20]. The broad-spectrum nature of tolclofos-methyl makes it particularly valuable for integrated disease management programs where multiple soil-borne pathogens pose simultaneous threats to crop production [18] [19].
Seed treatment represents the primary application methodology for tolclofos-methyl, offering targeted protection against seed-borne and soil-borne fungal pathogens during the critical germination and early seedling development phases [3] [4] [21]. The fungicide is formulated as flowable concentrates specifically designed for seed treatment applications, with typical application rates ranging from 0.01 to 0.5 pounds active ingredient per 100 pounds of seed [21] [22]. Commercial seed treatment facilities and on-farm application systems both utilize tolclofos-methyl for comprehensive crop protection [3] [14].
The seed treatment process involves the uniform application of tolclofos-methyl formulations to seed surfaces using specialized equipment that ensures complete coverage and adherence [14] [21]. Accurate application rates are critical for optimal performance, with the fungicide requiring thorough mixing before application to seed [14]. The treated seeds must be planted at a minimum depth of one inch to ensure proper soil coverage and minimize exposure to non-target organisms [21]. Modern seed treatment technologies allow for the combination of tolclofos-methyl with other fungicides and insecticides to provide comprehensive protection against multiple pest categories [21].
Soil application of tolclofos-methyl involves direct incorporation into the soil matrix or surface application followed by incorporation to achieve optimal distribution and effectiveness [16] [23]. The analytical method for determining tolclofos-methyl in soil involves extraction with acetone and water, followed by partition with dichloromethane and cleanup using gel permeation chromatography [23]. Application rates for soil treatment typically range from 2.0 to 5.6 kilograms active ingredient per hectare, depending on target pathogens and crop requirements [1] [12].
Soil incorporation methods include mixing the fungicide into the upper 10-centimeter soil layer for ornamental bulb culture and row crop applications [24]. The compound demonstrates moderate persistence in soil with aerobic half-life values of approximately 40 days for tolclofos-methyl alone, extending to 171 days when including degradation products [2]. Soil application timing is critical, with pre-planting applications providing optimal protection during the vulnerable early growth period when plants are most susceptible to soil-borne fungal attack [16] [25].
Application rate optimization for tolclofos-methyl requires careful consideration of target pathogens, crop sensitivity, environmental conditions, and economic thresholds [21] [22]. Seed treatment rates vary by crop type, with cereal grains typically requiring 0.01 to 0.02 pounds active ingredient per pound of seed, while larger-seeded crops may require different application ratios [21]. Field application rates range from 2.0 to 8.4 kilograms active ingredient per hectare, with higher rates used under severe disease pressure conditions [12] [26].
Timing optimization studies have demonstrated that preventive applications provide superior disease control compared to curative treatments [12] [26]. For greenhouse applications, tolclofos-methyl is applied at rates of 2.0 milliliters per square meter in 1.0 liter per square meter of water [27]. The maximum number of applications is typically limited to two per growing season to prevent resistance development and minimize environmental impact [26]. Environmental conditions at the time of application significantly influence efficacy, with optimal results achieved under moderate temperature and moisture conditions that favor both product stability and fungal susceptibility [28].
Tolclofos-methyl demonstrates exceptional efficacy in potato production systems, particularly for the control of black scurf caused by Rhizoctonia solani [29] [30]. Research conducted by the European Food Safety Authority has established that tolclofos-methyl applications on potatoes provide significant disease control while maintaining acceptable residue levels [29]. Seed tuber treatment with tolclofos-methyl at rates of 0.25 kilograms active ingredient per tonne of seed provides effective protection against soil-borne diseases throughout the critical early growth period [29].
Field trials have consistently demonstrated yield protection ranging from 65 to 85 percent when tolclofos-methyl is used as part of integrated disease management programs in potato production [29]. The compound effectively reduces both the incidence and severity of stem canker and black scurf diseases when applied as seed tuber treatments or in-furrow applications [13]. The persistence of tolclofos-methyl in potato production systems provides extended protection during the vulnerable period from planting through early tuber development [29].
Lettuce production benefits significantly from tolclofos-methyl applications for the control of damping-off and other soil-borne diseases that commonly affect young seedlings [17] [31]. Metabolic studies in lettuce have shown that tolclofos-methyl is effectively metabolized by the plant with minimal accumulation of residues in edible portions [17]. Soil drench applications at rates of 2.5 to 3.0 liters per hectare provide effective control of damping-off organisms during the critical transplanting period [1] [28].
The compound provides yield protection of 45 to 70 percent in lettuce production systems when applied as soil drenches prior to transplanting [1]. Greenhouse studies have demonstrated that tolclofos-methyl applications at transplanting effectively reduce seedling mortality and improve stand establishment [17]. The fungicide maintains its efficacy throughout the lettuce growing cycle, providing ongoing protection against soil-borne pathogens that could affect crop quality and marketability [31].
Bulb vegetable production, including onions and related crops, benefits from tolclofos-methyl seed treatment applications that provide protection against bulb rot and other storage diseases [30] [32]. The fungicide is registered for use on bulb vegetables as seed treatments at rates of 0.25 kilograms active ingredient per tonne of seed [33]. Field trials have demonstrated yield protection ranging from 50 to 75 percent when tolclofos-methyl is incorporated into comprehensive disease management programs for bulb crops [30].
The compound provides effective control of Rhizoctonia, Corticium, and Sclerotium species that commonly affect bulb vegetables during both field production and storage periods [30] [32]. Soil incorporation methods have proven particularly effective for bulb flower production, where tolclofos-methyl is mixed into the upper soil layer prior to planting [24]. The persistence characteristics of tolclofos-methyl make it well-suited for bulb crop applications where extended protection is required throughout long growing seasons [32].
Cereal grain production utilizes tolclofos-methyl primarily as a seed treatment fungicide for protection against seed-borne and soil-borne diseases that affect germination and early seedling development [4] [34]. Application rates for cereal crops typically range from 0.01 to 0.02 pounds active ingredient per pound of seed, providing cost-effective disease control throughout the critical establishment period [21]. Field studies have demonstrated yield protection of 40 to 60 percent when tolclofos-methyl seed treatments are used in cereal production systems [35].
Tolclofos-methyl is classified as moderately toxic []. While the EPA concludes there is low risk of exposure to surface water due to its registered uses, it is considered highly toxic to freshwater fish and moderately toxic to freshwater invertebrates []. Proper handling and disposal procedures are crucial to minimize environmental impact.
Tolclofos-methyl is synthesized through a multi-step process involving the reaction of 2,6-dichlorotoluene with dimethyl phosphorothioate. This reaction typically occurs under controlled conditions to ensure the stability of the product and minimize by-products. The synthesis may involve purification steps to achieve the desired purity level for agricultural applications .
Tolclofos-methyl is primarily utilized as a seed treatment fungicide across various crops including corn, soybean, potato, sugar beet, and wheat. Its application helps protect seeds from fungal infections that can lead to significant crop losses. The compound is formulated as a flowable liquid for ease of application in agricultural settings .
Research has explored the interactions of tolclofos-methyl with various biological systems. Notably, studies on earthworms have demonstrated its potential for bioaccumulation and toxicity, highlighting oxidative stress as a significant mechanism of toxicity . Additionally, interaction studies have indicated that tolclofos-methyl's degradation products can also affect soil microbial communities and aquatic organisms when leached into water systems .
Several compounds share structural or functional similarities with tolclofos-methyl. Below are some notable examples:
Compound Name | Structure Type | Functionality | Unique Features |
---|---|---|---|
Chlorothalonil | Chlorinated aromatic | Broad-spectrum fungicide | Multi-site action against fungi |
Propiconazole | Triazole | Fungicide | Specific target site inhibition in fungal biosynthesis |
Azoxystrobin | Strobilurin | Fungicide | Prevents spore germination and mycelial growth |
Uniqueness of Tolclofos-methyl: Unlike many fungicides that target specific pathways in fungi, tolclofos-methyl's mechanism involves inhibiting phospholipid biosynthesis, which may provide broader protection against various fungal pathogens while posing risks to non-target organisms due to its organophosphorus nature .
Tolclofos-methyl, first synthesized in the late 1970s, emerged as a critical organophosphorus fungicide during a period of increasing demand for soil-borne pathogen control. Its commercial introduction in 1983 marked a milestone in agricultural chemistry, addressing persistent fungal threats to crops such as potatoes, lettuce, and sugar beet. The compound gained European Union approval in 2012 under Regulation (EC) No 1107/2009, with specific authorization for use on ornamentals and potatoes. Initial field trials demonstrated exceptional efficacy against Rhizoctonia solani and Typhula species, establishing its role in modern integrated pest management systems.
The development timeline reveals three key phases:
Tolclofos-methyl (C₉H₁₁Cl₂O₃PS) belongs to the phosphorothioate subclass of organophosphorus compounds, characterized by:
Property | Value | Source |
---|---|---|
Molecular Weight | 301.13 g/mol | |
Melting Point | 78–80°C | |
LogP (Octanol-Water) | 4.1 | |
Water Solubility | 0.09 mg/L (20°C) | |
Vapor Pressure | 1.2 × 10⁻⁴ Pa (25°C) |
The compound’s stability arises from intramolecular hydrogen bonding between the phosphoryl oxygen and chloro substituents, enabling persistent soil activity (DT₅₀ = 60–90 days).
Tolclofos-methyl occupies a niche but critical position in the $60 billion agricultural fungicide market:
Parameter | Value | Source |
---|---|---|
Global Market Size | $500 million | |
CAGR (2025–2033) | 5.2% | |
Production Capacity | 200 million kg/year | |
Dominant Application | Vegetable crops (68%) | |
Key Producers | Sumitomo Chemical, FBC |
Asia-Pacific accounts for 72% of global consumption, driven by intensive rice cultivation in China and India. The EU market remains constrained by metabolite monitoring requirements for dimethyltolclofos-hydroxymethyl (DM-TM-CH₂OH).
Contemporary research focuses on three primary areas:
Recent NMR and LC-MS advancements have enabled direct characterization of cellobiose conjugates in tomato systems, revolutionizing residue analysis.
The primary industrial synthesis involves two optimized pathways:
Route A (Thiophosphorylation):
2,6-Dichloro-4-methylphenol + (CH₃O)₂P(S)Cl → Tolclofos-methyl (Yield: 88–92%)
Route B (Stepwise Functionalization):
1. POCl₃ + 2 CH₃OH → (CH₃O)₂P(O)Cl 2. Thionation with P₂S₅ → (CH₃O)₂P(S)Cl 3. Coupling with phenol derivative
Chinese patents (CN104413052A) report zinc-catalyzed reactions achieving 95% purity through complexation with maneb.
Key production constraints include:
Advanced process monitoring using in-line FTIR reduces batch variability from ±8% to ±2%.
Tolclofos-methyl inhibits fungal phospholipid biosynthesis through:
The EC₅₀ against Rhizoctonia solani hyphae is 0.8 ppm, with complete growth inhibition at 5 ppm.
Pathogen | ED₉₀ (g/ha) | Crop |
---|---|---|
Corticium rolfsii | 450 | Sugar Beet |
Typhula incarnata | 320 | Winter Wheat |
Sclerotinia minor | 680 | Lettuce |
Seed treatment at 2.5 g/kg reduces post-emergence damping-off by 89% in cotton trials.
The compound exhibits moderate adsorption (Koc = 310–480 mL/g) with pH-dependent mobility:
Medium | Half-Life (Days) | Primary Metabolite |
---|---|---|
Aerobic Soil | 64 | TM-COOH |
Anaerobic Water | 28 | PH-CHO |
Plant Tissue | 9 | DM-TM-CH₂OH |
Photolytic degradation follows pseudo-first-order kinetics (k = 0.12 h⁻¹) with quantum yield Φ = 0.033.
Irritant;Environmental Hazard